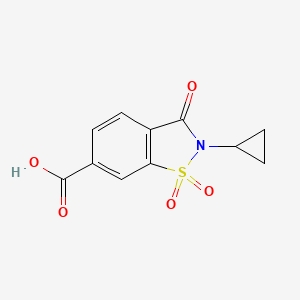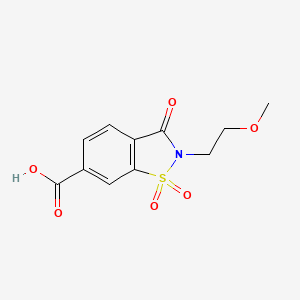
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid
Overview
Description
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO6S and its molecular weight is 285.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- For instance, some compounds inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), which plays a role in atherosclerosis by promoting the formation of atherosclerotic plaques . While this isn’t directly related to our compound, it highlights the importance of understanding enzymatic targets.
Target of Action
Result of Action
: Rilapladib: Uses, Interactions, Mechanism of Action | DrugBank Online
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and biomolecules, influencing various biochemical pathways. This compound is known to interact with enzymes such as acetyl-CoA synthetase 2, which is involved in the conversion of acetate to acetyl coenzyme A . Additionally, it interacts with proteins involved in cellular metabolism and gene expression, affecting the overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it affects cell signaling pathways, which can influence various cellular processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and affecting the overall biochemical pathways within the cell . Additionally, it can inhibit or activate certain enzymes, leading to changes in metabolic flux and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects . Long-term studies in vitro and in vivo have observed that the compound can have lasting effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and gene expression, while higher doses can lead to toxic or adverse effects . Studies have observed threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels. Additionally, high doses of the compound can lead to toxicity and adverse effects, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, affecting metabolic flux and metabolite levels . This compound is known to influence pathways related to energy production, lipid metabolism, and amino acid biosynthesis. By interacting with key enzymes, it can alter the flow of metabolites through these pathways, leading to changes in cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its distribution within different cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function, affecting various biochemical pathways and cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within certain subcellular regions can enhance or inhibit its interactions with enzymes and proteins, affecting its overall biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methoxyethyl)-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c1-18-5-4-12-10(13)8-3-2-7(11(14)15)6-9(8)19(12,16)17/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUPEMWMZLYIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)
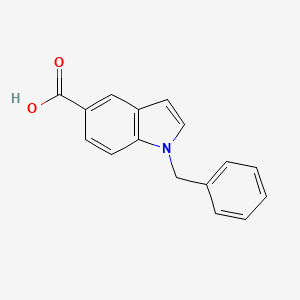
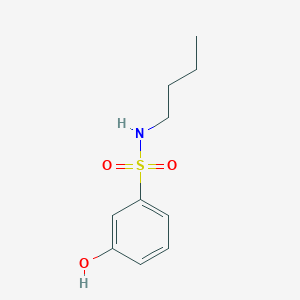
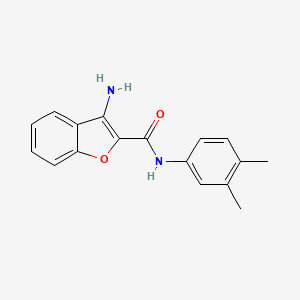
![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)
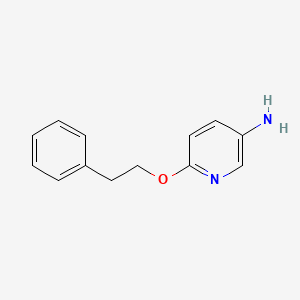
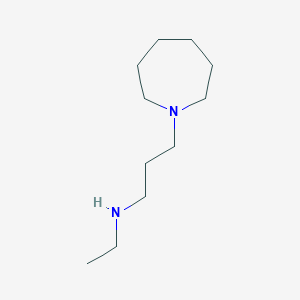
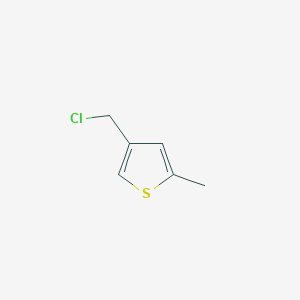


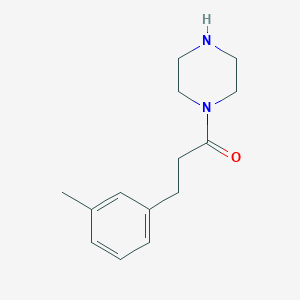
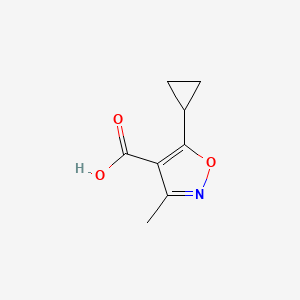
![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
